1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea, also known as MI-503, is a small molecule inhibitor that has been developed as a potential anticancer agent. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of various types of cancer.
Mechanism Of Action
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea inhibits the activity of a protein called menin, which is involved in the development and progression of cancer. Menin is a transcriptional regulator that interacts with several other proteins to control gene expression. By inhibiting menin, 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea disrupts the activity of these protein complexes and leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea has been shown to have other biochemical and physiological effects. For example, 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is that it has shown potent activity against a wide range of cancer types, including leukemia, lymphoma, and solid tumors. Another advantage is that 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea has been shown to have synergistic effects with other anticancer agents, suggesting that it may be effective in combination therapy. However, one limitation of 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea. One direction is to further investigate the mechanisms of action of 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea and its effects on cancer cells. Another direction is to test 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea in clinical trials to determine its safety and efficacy in humans. Additionally, researchers may explore the potential of 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea in combination therapy with other anticancer agents. Finally, researchers may investigate the potential of 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea in other disease areas, such as neurodegenerative diseases and diabetes, where menin has been implicated in disease pathology.
Synthesis Methods
The synthesis of 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis process has been described in detail in scientific literature, and various modifications have been suggested to improve the yield and purity of the final product.
Scientific Research Applications
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea has potent antitumor activity and can induce cell death in cancer cells. 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
properties
IUPAC Name |
1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O/c1-18-5-4-6-21(15-18)26-24(30)25-17-23(29-13-11-27(2)12-14-29)19-7-8-22-20(16-19)9-10-28(22)3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOKZWIQDDPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.